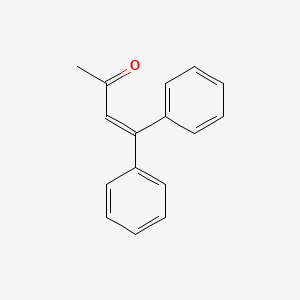
4,4-Diphenyl-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenyl-3-buten-2-one is an organic compound with the molecular formula C16H14O. It is characterized by a butenone backbone with two phenyl groups attached at the 4th position. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-3-buten-2-one typically involves a multi-step process. One common method is the Grignard reaction, which is a classic method for forming carbon-carbon bonds. The process begins with ethyl acetoacetate, which undergoes protection of the ketone group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions: 4,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
科学的研究の応用
4,4-Diphenyl-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a ligand in biomolecule interactions.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4,4-Diphenyl-3-buten-2-one involves its interaction with molecular targets through various pathways. For instance, it can act as a substrate for enzymes like glutathione transferase, leading to the formation of aromatic N2-substituted 2-pyrimidinamines . The compound’s effects are mediated by its ability to form stable complexes with biomolecules, influencing their function and activity.
類似化合物との比較
4,4-Diphenyl-3-buten-2-one can be compared with similar compounds such as:
Benzalacetone (4-Phenyl-3-buten-2-one): Both compounds have similar structures but differ in the position of the phenyl groups.
Benzylideneacetone: This compound is another structural isomer with different reactivity and applications .
The uniqueness of this compound lies in its specific arrangement of phenyl groups, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
837-66-1 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC名 |
4,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
KCHQXPGUJBVNTN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)

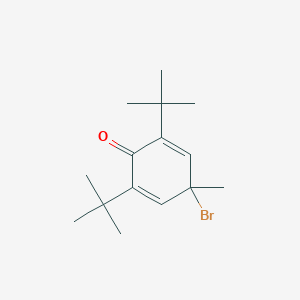
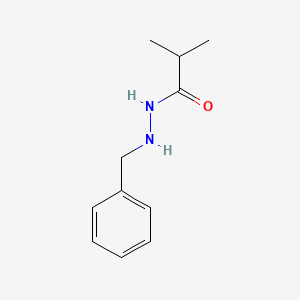

![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
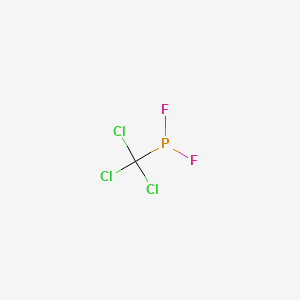
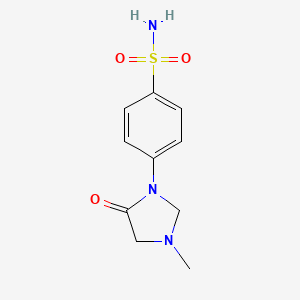

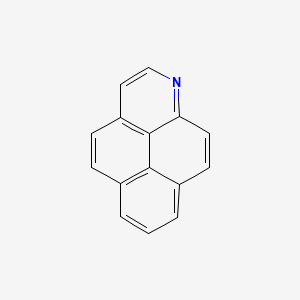

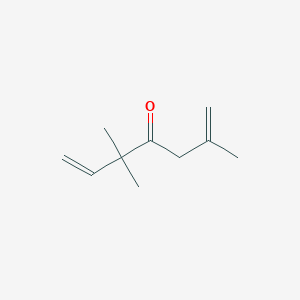
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
